Paeoniflorin is a monoterpene glucoside primarily isolated from the roots of Paeonia lactiflora (Ranunculaceae) []. It is considered a major bioactive constituent of Paeoniae Radix, the roots of Paeonia lactiflora []. Paeoniflorin has been a subject of scientific research due to its diverse range of potential biological activities [].
The synthesis of paeoniflorin has been approached through both natural extraction and chemical synthesis. The natural extraction process involves isolating the compound from the roots of Paeonia lactiflora, but this method often suffers from low yields and challenges in purification .
Chemical synthesis methods have been developed to produce paeoniflorin more efficiently. For instance, a total synthesis approach has been documented that utilizes various radical-mediated reactions and glycosylation techniques. One notable method involves the use of Lewis acid catalysts, such as scandium triflate, to facilitate dehydration and rearrangement reactions with alcohols, leading to the formation of different derivatives . This method allows for structural modifications that enhance the pharmacological properties of paeoniflorin.
Recent studies have also focused on the biosynthetic pathways of paeoniflorin within Paeonia species. These pathways involve several enzymatic steps where glycosyltransferases play a crucial role in the formation of the glycosidic bond that characterizes this compound .
Paeoniflorin has a complex molecular structure characterized by its monoterpene backbone and glycosidic linkage. The molecular formula is , and it features a glucose moiety attached to a monoterpene unit. The structure can be represented as follows:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure of paeoniflorin and its derivatives .
Paeoniflorin undergoes various chemical transformations that enhance its pharmacological properties. Key reactions include:
The complexity of these reactions is attributed to the unique structure of paeoniflorin, which poses challenges in reactivity and selectivity during synthesis.
Paeoniflorin exhibits several mechanisms through which it exerts its pharmacological effects:
These mechanisms highlight the potential of paeoniflorin as a therapeutic agent in various inflammatory diseases.
Paeoniflorin is characterized by several notable physical and chemical properties:
These properties are critical for understanding how paeoniflorin can be formulated for therapeutic use .
Paeoniflorin has a wide range of applications in both traditional medicine and modern pharmacology:
Paeoniflorin (C₂₃H₂₈O₁₁), a monoterpenoid glycoside with a distinctive pinane skeleton, serves as the principal bioactive compound and chemotaxonomic marker for plants in the family Paeoniaceae [1] [5]. This family comprises a single genus (Paeonia) with approximately 33–52 species distributed across Eurasia and North America. Paeoniflorin is ubiquitously present in all examined Paeonia species but exhibits significant quantitative variations. Herbaceous peonies (Section Paeonia) such as P. lactiflora and P. veitchii accumulate higher root concentrations (1.2–10.72% dry weight) compared to tree peonies (Section Moutan) like P. suffruticosa (0.09–4.36%) [1] [6]. Within plant organs, roots show the highest accumulation, particularly in the phloem of tree peonies and xylem of herbaceous types. However, significant levels also occur in leaves (up to 4.8 mg/g dry weight at budding stage), stems, and petals, indicating broad tissue distribution [6] [7].
Table 1: Paeoniflorin Distribution Across Select Paeonia Species and Organs
Species | Plant Section | Root Concentration (% Dry Weight) | Leaf Concentration (mg/g Dry Weight) | Key Organs of Accumulation |
---|---|---|---|---|
P. lactiflora | Paeonia | 1.8–7.78 | 3.2–4.8 | Root xylem, young leaves |
P. ostii | Moutan | 0.22–5.12 | 1.1–2.6 | Root phloem, floral buds |
P. veitchii | Paeonia | 3.5–10.72 | 2.8–3.9 | Entire root system |
P. suffruticosa | Moutan | 0.40–4.36 | 0.9–2.1 | Root phloem, petals |
Biosynthesis occurs primarily via the plastidial methylerythritol phosphate (MEP) pathway and cytosolic mevalonate (MVA) pathway, converging at geranyl diphosphate (GPP). Enzymes like geranyl diphosphate synthase (GPS) catalyze GPP formation, followed by cyclization via terpene synthases (TPS) to form the pinane skeleton. Critical post-modification steps involve cytochrome P450 monooxygenases (CYP450s, e.g., CYP71AN24.1) and UDP-glycosyltransferases (UGTs, e.g., UGT91A1.1), which hydroxylate and glycosylate the terpenoid backbone, respectively [3] [10]. The benzoyl moiety attached to paeoniflorin originates from phenylalanine via β-oxidative pathways [10].
Biotic Factors: Plant age effects remain controversial, with some studies reporting peak paeoniflorin in 4–5-year-old roots (24.92 mg/g in P. ostii xylem), while others note declines due to starch accumulation in older roots [2] [6]. Organ-specific expression of biosynthetic genes (e.g., DXR, GPS) correlates with higher metabolite levels in young leaves and roots [10]. Reproductive isolation in medicinal cultivars (e.g., Bozhou strains of P. lactiflora) enhances paeoniflorin yield but reduces genetic diversity, impacting long-term biosynthetic stability [10].
Abiotic Factors:
Table 2: Impact of Environmental Factors on Paeoniflorin Concentration
Factor | Condition | Change in Paeoniflorin | Mechanism/Evidence |
---|---|---|---|
Drying Method | Freeze-drying | ↑ 46–82% (roots) | Prevents thermal degradation |
Air-drying | ↓ 46–82% (roots) | Enzymatic hydrolysis at 25–30°C | |
Soil N-NO₃ | ≥25 mg/kg | ↑ 30–50% | Enhances precursor (phenylalanine) availability |
Developmental Stage | Budding (spring) | ↑ 40% (leaves) | Elevated DXR and GPS gene expression |
Post-flowering (summer) | ↓ 25–30% (leaves) | Resource diversion to reproductive organs | |
Wild vs. Cultivated | Wild populations | ↑ 15–60% (roots) | Resource competition stress in natural habitats |
Wild populations consistently outperform cultivated ones, with P. lactiflora roots from natural habitats containing 15–60% higher paeoniflorin, attributed to resource competition and microclimatic adaptations [2] [6] [8].
The consistent presence of paeoniflorin across Paeonia species—coupled with its absence in most angiosperms—confirms its evolutionary role as a family-specific chemotaxonomic marker [1] [4]. Its structural complexity, involving coordinated action of TPS, CYP450, and UGT enzymes, suggests deep genetic conservation. Phylogenetic analyses reveal that key biosynthetic genes (e.g., CYP71AN24.1) share >90% sequence homology across Asian and European species, indicating ancestral origin before continental speciation [3] [10].
Retrotransposon-based genetic markers (iPBS) further demonstrate low population differentiation (Fst <0.22) in P. anomala across Kazakhstan Altai, supporting a shared evolutionary lineage with conserved paeoniflorin biosynthesis [8]. Minor structural variants (e.g., benzoylpaeoniflorin, galloylpaeoniflorin) serve as species-specific chemotypes: benzoylpaeoniflorin dominates in P. suffruticosa roots, while galloylpaeoniflorin characterizes P. lactiflora [4] [7]. This chemical divergence aligns with morphological classifications, validating paeoniflorin derivatives as infra-generic taxonomic tools. Notably, the near-complete infertility of high-paeoniflorin medicinal cultivars (P. lactiflora 'Bozhou') underscores human-driven selection for this trait, which mirrors wild chemotypes but with reduced genetic diversity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7